molecular formula C10H13ClOP+ B14454984 Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- CAS No. 75213-01-3

Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))-

Katalognummer: B14454984
CAS-Nummer: 75213-01-3
Molekulargewicht: 215.63 g/mol
InChI-Schlüssel: YWQWDUMAHIOYPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- is a chemical compound with the molecular formula C10H14ClOP. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphinic chloride group attached to a phenyl ring and a tert-butyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- typically involves the reaction of phenylphosphinic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5P(O)H2+SOCl2C6H5P(O)Cl2+SO2+HCl\text{C}_6\text{H}_5\text{P(O)H}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{P(O)Cl}_2 + \text{SO}_2 + \text{HCl} C6​H5​P(O)H2​+SOCl2​→C6​H5​P(O)Cl2​+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form phosphinic esters or amides.

    Reduction Reactions: It can be reduced to phosphinic acids or phosphines.

    Oxidation Reactions: It can be oxidized to form phosphonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Phosphinic esters, phosphinic amides.

    Reduction Reactions: Phosphinic acids, phosphines.

    Oxidation Reactions: Phosphonic acids.

Wissenschaftliche Forschungsanwendungen

Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- involves its reactivity with nucleophiles and electrophiles. The phosphinic chloride group is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphinous chloride, bis(1,1-dimethylethyl)-: Similar in structure but with two tert-butyl groups instead of a phenyl group.

    Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Contains a phosphoric acid group instead of a phosphinic chloride group.

Uniqueness

Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- is unique due to its specific combination of a phenyl ring and a tert-butyl group attached to the phosphinic chloride. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

75213-01-3

Molekularformel

C10H13ClOP+

Molekulargewicht

215.63 g/mol

IUPAC-Name

(4-tert-butylphenyl)-chloro-oxophosphanium

InChI

InChI=1S/C10H13ClOP/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3/q+1

InChI-Schlüssel

YWQWDUMAHIOYPH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)[P+](=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.